molecular formula C20H19NO6S B13516675 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid

Cat. No.: B13516675
M. Wt: 401.4 g/mol
InChI Key: UNODLOBEHPMCMB-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. These methods often involve the use of automated peptide synthesizers and high-throughput screening techniques to ensure purity and efficiency .

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and bases like piperidine for Fmoc deprotection . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the azetidine ring, preventing unwanted side reactions during peptide chain elongation. The methanesulfonyl group can participate in various chemical reactions, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Similar compounds to 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid include:

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the methanesulfonyl group, which provides versatility in chemical synthesis and functionalization .

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylsulfonylazetidine-3-carboxylic acid

InChI

InChI=1S/C20H19NO6S/c1-28(25,26)20(18(22)23)11-21(12-20)19(24)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)

InChI Key

UNODLOBEHPMCMB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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